molecular formula C24H21N5O7 B2687245 (Z)-ethyl 1-(2-methoxyethyl)-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate CAS No. 534577-84-9

(Z)-ethyl 1-(2-methoxyethyl)-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate

Cat. No. B2687245
M. Wt: 491.46
InChI Key: IXGPUNXDDMPOCE-QLYXXIJNSA-N
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Description

(Z)-ethyl 1-(2-methoxyethyl)-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate is a useful research compound. Its molecular formula is C24H21N5O7 and its molecular weight is 491.46. The purity is usually 95%.
BenchChem offers high-quality (Z)-ethyl 1-(2-methoxyethyl)-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-ethyl 1-(2-methoxyethyl)-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

A notable aspect of the research on related compounds involves the synthesis of various heterocyclic derivatives with potential biological activity. For instance, Mohamed (2021) discusses the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, elaborating on reactions involving ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives. This study highlights the versatility of the compound's framework in generating novel chemical entities through different synthetic pathways (H. M. Mohamed, 2021).

Moreover, the synthesis of pyrido[1,2,3-cd]perimidine derivatives, as described by Yavari et al. (2002), demonstrates the compound's potential as a precursor in generating structurally complex and diverse heterocyclic compounds. This research not only showcases the synthetic utility of the compound but also explores the dynamic NMR spectroscopic study of prototropic tautomerism, contributing valuable insights into its chemical behavior (I. Yavari, M. Adib, Fatemeh Jahani-Moghaddam, H. Bijanzadeh, 2002).

Potential Biological Applications

The exploration of potential biological activities is another crucial aspect of the research on this compound and its derivatives. For example, the study by Maddila et al. (2012) on novel biphenyl-3,5-dihydro-2H-thiazolopyrimidines derivatives evaluates their in vitro antioxidant, antibacterial, and antifungal activities. This indicates the compound's framework could serve as a basis for developing new therapeutic agents with diverse biological properties (S. Maddila, G. Damu, E. Oseghe, O. Abafe, C. Rao, P. Lavanya, 2012).

Similarly, Klimova et al. (2012) synthesized ethyl 2-amino-6-ferrocenylpyrimidine-5-carboxylates and evaluated their in vitro anticancer activity, revealing specificity towards certain cancer cell lines. This underscores the compound's potential in contributing to the development of new anticancer therapies (E. Klimova, J. García, T. Klimova, T. R. Apan, E. V. López, M. Flores‐Álamo, Marcos Martínez García, 2012).

properties

IUPAC Name

ethyl 7-(2-methoxyethyl)-6-(2-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O7/c1-3-36-24(32)17-14-16-20(25-19-10-6-7-11-27(19)23(16)31)28(12-13-35-2)21(17)26-22(30)15-8-4-5-9-18(15)29(33)34/h4-11,14H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGPUNXDDMPOCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CC=C4[N+](=O)[O-])CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 1-(2-methoxyethyl)-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate

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